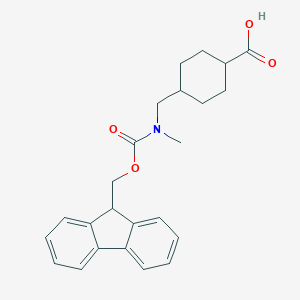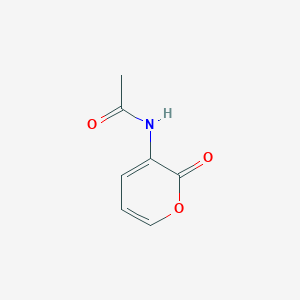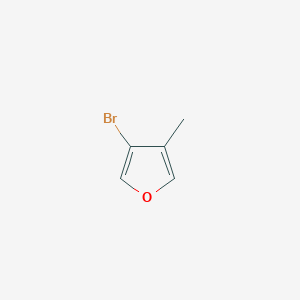
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields. It is a member of the pyrazine family and is characterized by its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile is not fully understood. However, it has been suggested that it exerts its antimicrobial and anti-inflammatory effects by inhibiting the growth and activity of various microorganisms and inflammatory mediators. It has also been suggested that it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. It has also been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile in lab experiments is its broad-spectrum antimicrobial and anti-inflammatory activity. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile. One direction is to further investigate its potential as a flavoring agent in the food industry. Another direction is to study its potential use in the synthesis of new drugs. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of 3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile involves a multi-step process. The first step is the reaction of 2,3-dimethylpyrazine with allyl bromide in the presence of a base to form 3-allyl-2,3-dimethylpyrazine. The second step involves the reaction of 3-allyl-2,3-dimethylpyrazine with cyanogen bromide to form this compound. This synthesis method has been optimized to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
3-Allyl-5,6-dimethyl-2-pyrazinecarbonitrile has been studied extensively for its potential application in various fields. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a flavoring agent in the food industry. Additionally, it has been investigated for its potential use in the synthesis of new drugs.
Eigenschaften
CAS-Nummer |
173417-49-7 |
|---|---|
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
5,6-dimethyl-3-prop-2-enylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-4-5-9-10(6-11)13-8(3)7(2)12-9/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
RNBXVDOLCVJSGK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)CC=C)C#N)C |
Kanonische SMILES |
CC1=C(N=C(C(=N1)CC=C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)



![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)



![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
